(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a hybrid heterocyclic structure combining a 3,5-dimethylisoxazole moiety, a piperazine linker, and a 4-methyl-1,2,3-thiadiazol-5-yl group. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S.ClH/c1-9-12(11(3)21-16-9)8-18-4-6-19(7-5-18)14(20)13-10(2)15-17-22-13;/h4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBHHKHWLKDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride , with the CAS number 1351622-32-6 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines a piperazine ring and a thiadiazole moiety, suggesting diverse pharmacological applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 357.9 g/mol . The presence of the 3,5-dimethylisoxazole and 4-methylthiadiazole groups contributes to its unique chemical properties and potential bioactivity.
| Property | Value |
|---|---|
| CAS Number | 1351622-32-6 |
| Molecular Formula | C14H20ClN5O2S |
| Molecular Weight | 357.9 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the thiadiazole moiety may enhance antibacterial properties .
In a comparative study, the synthesized thiadiazole derivatives exhibited varied activity levels against standard bacterial strains:
| Compound Type | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Thiadiazoles | Moderate | Moderate |
| Isoxazole derivatives | Significant | Significant |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Studies suggest that similar compounds can selectively inhibit key enzymes involved in disease processes, which warrants further investigation into this compound's interactions with biological targets.
Case Studies and Research Findings
Several research initiatives have explored the biological activity of related compounds:
- Antiviral Activity : A study indicated that certain isoxazole derivatives inhibited viral replication in vitro, suggesting potential applications in antiviral drug development .
- Enzyme Inhibition : Research on related piperazine derivatives has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme implicated in various diseases .
- Pharmacological Applications : The structural features of this compound suggest it could serve as a lead for developing new therapeutic agents targeting multiple biological pathways .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This could indicate potential use as an antidepressant.
Antinociceptive Properties
The piperazine derivative has shown promise in models of pain relief, indicating potential applications in analgesic formulations.
Antitumor Activity
Some derivatives have been reported to inhibit tumor growth in vitro and in vivo, suggesting a mechanism involving apoptosis induction in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of isoxazole and thiadiazole exhibit significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving β-keto esters and hydroxylamine.
- Piperazine Substitution : Introduced via nucleophilic substitution reactions.
- Coupling Reactions : Final coupling of the isoxazole-substituted piperazine with thiadiazole derivatives under suitable conditions.
Case Studies
Several studies have explored the applications and efficacy of this compound:
- Antidepressant Studies : A study demonstrated that similar compounds showed significant effects on serotonin levels in animal models.
- Antinociceptive Research : Research indicated that the compound exhibited pain-relieving effects comparable to established analgesics.
- Antitumor Investigations : In vitro studies revealed that the compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Chemical Reactions Analysis
1.1. Starting Materials
-
Piperazine derivatives : Likely derived from commercially available piperazine, modified to include the (3,5-dimethylisoxazol-4-yl)methyl group.
-
Thiadiazole precursors : 4-methyl-1,2,3-thiadiazol-5-yl fragments, which may be synthesized via cyclization reactions or sourced commercially.
1.2. Coupling Reactions
The methanone group suggests a ketone-forming reaction between the piperazine and thiadiazole moieties. This could involve:
-
Friedel-Crafts acylation : Using an acyl chloride derived from the thiadiazole to react with a piperazine amine.
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Amide coupling : Employing reagents like EDC or DCC to form the amide bond, followed by ketone formation .
1.3. Hydrochloride Salt Formation
The hydrochloride salt is likely formed by protonation of the tertiary amine in the piperazine ring. This step stabilizes the compound and enhances solubility for downstream applications .
Reaction Conditions and Yields
Stability and Purification
-
Thermal stability : The compound may undergo deprotonation under basic conditions, requiring acidic workup during synthesis.
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Purification methods :
4.1. Piperazine-Thiadiazole Coupling
The reaction mechanism likely involves nucleophilic attack by the piperazine’s secondary amine on an activated thiadiazole electrophile (e.g., acyl chloride). This forms the methanone bridge, which is stabilized by the electron-withdrawing thiadiazole group.
4.2. Hydrochloride Formation
The tertiary amine in the piperazine reacts with HCl to form a quaternary ammonium salt , increasing the compound’s polarity and aiding crystallization .
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₂S | |
| Molecular Weight | 381.9 g/mol | |
| Key Functional Groups | Piperazine, thiadiazole, ketone |
Challenges and Considerations
-
Selectivity : Ensuring regioselectivity during coupling reactions to avoid side products.
-
Optimization : Balancing reaction times and temperatures to maximize yield while minimizing decomposition .
This synthesis strategy highlights the importance of modular design in organic chemistry, leveraging well-established coupling reactions to assemble complex heterocycles . Further studies on reaction kinetics and scalability would enhance its utility in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analogue (Compound 5) . Key differences include:
- Heterocyclic Core : The target compound uses a thiadiazole ring, whereas Compounds 4 and 5 feature thiazole and triazole rings. Thiadiazoles are more electronegative, which may alter binding affinity compared to thiazoles .
- Substituent Effects: The target compound’s 3,5-dimethylisoxazole group replaces the 4-fluorophenyl substituents in Compounds 4 and 3.
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- The thiadiazole group is known to interact with cysteine residues in enzymatic pockets, a mechanism absent in thiazole-based analogues .
- Stability and Storage : Pharmacopeial guidelines for hydrochloride salts (e.g., Verapamil Hydrochloride) recommend storage in airtight containers at controlled temperatures (2–8°C) to prevent hydrolysis or degradation, which likely applies to the target compound .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how are purity and yield optimized?
- Methodology : The compound can be synthesized via reflux reactions in ethanol, followed by recrystallization from DMF–EtOH (1:1) to enhance purity . Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of precursors.
- Reaction time : Reflux for 2 hours to ensure completion.
- Purification : Filter the solid product and wash with ethanol to remove impurities.
- Data Table :
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 2 | 75–80 | >95% |
| DMF–EtOH | Recrystallization | 70–75 | >98% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use a combination of IR spectroscopy (to identify functional groups like C=O and N–H stretches) and NMR (¹H/¹³C) to confirm backbone structure and substituent positions. For example:
- IR : Peaks at 1680–1700 cm⁻¹ (carbonyl groups) .
- ¹H NMR : Signals for isoxazole (δ 2.2–2.5 ppm, methyl groups) and piperazine (δ 3.2–3.6 ppm) .
Q. What are the stability considerations for long-term storage?
- Methodology : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Monitor degradation via HPLC every 6 months .
Q. How is bioactivity assessed in preliminary studies?
- Methodology : Screen for enzyme inhibition (e.g., kinase assays) using IC₅₀ values. For example, thiadiazole derivatives often exhibit activity against bacterial targets .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Methodology :
- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How to resolve discrepancies in bioactivity data across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
